molecular formula C7H3ClN2O2S B13112440 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride CAS No. 76661-92-2

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride

Cat. No.: B13112440
CAS No.: 76661-92-2
M. Wt: 214.63 g/mol
InChI Key: NNAZCXKSUJYHKS-UHFFFAOYSA-N
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Description

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl chloride group.

    Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.

    Condensation Reactions: The compound can undergo condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which can react with the carbonyl chloride group. Reaction conditions often involve the use of bases like triethylamine and solvents such as dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amide derivatives, while reactions with alcohols can produce ester derivatives.

Scientific Research Applications

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride is unique due to its carbonyl chloride functional group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-5(11)4-3-9-7-10(6(4)12)1-2-13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAZCXKSUJYHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=O)N21)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546188
Record name 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76661-92-2
Record name 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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